molecular formula C20H23NO4 B578908 (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol CAS No. 18927-72-5

(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol

Cat. No.: B578908
CAS No.: 18927-72-5
M. Wt: 341.407
InChI Key: WZHLAMDQGHTYRY-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is an isopavine alkaloid isolated from various species of the Thalictrum genus, particularly Thalictrum minus and Thalictrum dasycarpum . This compound is known for its unique structural features and potential bioactive properties, making it a subject of interest in natural product chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol can be synthesized through the extraction of whole plants of Thalictrum species. The process involves partitioning a 95% aqueous ethanol extract between ethyl acetate and 3% tartaric acid. The aqueous layer is then adjusted to pH 9.0 with saturated aqueous sodium carbonate and extracted again with ethyl acetate . The ethyl acetate-soluble alkaloidal materials are subjected to column chromatography and preparative high-performance liquid chromatography to isolate thalisopavine .

Industrial Production Methods: While specific industrial production methods for thalisopavine are not well-documented, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. This would involve optimizing the extraction solvents, pH adjustments, and chromatographic conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the thalisopavine molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[76202,7

Mechanism of Action

The exact mechanism of action of thalisopavine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its bioactivity. For instance, its anti-rotavirus activity suggests that it may interfere with viral replication or host cell interactions . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol is unique among isopavine alkaloids due to its specific structural features, such as the presence of methoxy and hydroxy groups. Similar compounds include:

This compound’s unique structural features and bioactive properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

18927-72-5

Molecular Formula

C20H23NO4

Molecular Weight

341.407

InChI

InChI=1S/C20H23NO4/c1-21-10-15-12-7-18(23-2)17(22)6-11(12)5-16(21)14-9-20(25-4)19(24-3)8-13(14)15/h6-9,15-16,22H,5,10H2,1-4H3/t15-,16+/m1/s1

InChI Key

WZHLAMDQGHTYRY-CVEARBPZSA-N

SMILES

CN1CC2C3=CC(=C(C=C3CC1C4=CC(=C(C=C24)OC)OC)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
Reactant of Route 2
Reactant of Route 2
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
Reactant of Route 3
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
Reactant of Route 4
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
Reactant of Route 5
Reactant of Route 5
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol
Reactant of Route 6
Reactant of Route 6
(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol

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